N-(Isocyanoacetyl)glycylglycylglycine
Description
N-(Isocyanoacetyl)glycylglycylglycine is a tripeptide derivative featuring a glycylglycylglycine backbone modified with an isocyanoacetyl group at the N-terminus. This compound is part of a broader class of functionalized peptides where substituents such as isocyano, chloro, or acetyl groups are introduced to modulate reactivity, stability, and biological activity.
Properties
CAS No. |
830358-95-7 |
|---|---|
Molecular Formula |
C9H12N4O5 |
Molecular Weight |
256.22 g/mol |
IUPAC Name |
2-[[2-[[2-[(2-isocyanoacetyl)amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C9H12N4O5/c1-10-2-6(14)11-3-7(15)12-4-8(16)13-5-9(17)18/h2-5H2,(H,11,14)(H,12,15)(H,13,16)(H,17,18) |
InChI Key |
XRWREJNQJVSIJH-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]CC(=O)NCC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Isocyanoacetyl)glycylglycylglycine typically involves the cyanoacetylation of amines. One common method is the reaction of glycine residues with isocyanoacetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids and other functional groups to form the desired peptide sequence. The process involves repeated cycles of deprotection and coupling reactions, followed by purification steps such as high-performance liquid chromatography (HPLC) to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-(Isocyanoacetyl)glycylglycylglycine can undergo various chemical reactions, including:
Oxidation: The isocyano group can be oxidized to form isocyanates.
Reduction: Reduction of the isocyano group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Isocyanates
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Isocyanoacetyl)glycylglycylglycine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.
Biology: The compound can be used to study protein-protein interactions and enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of N-(Isocyanoacetyl)glycylglycylglycine involves its interaction with specific molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The substituent on the glycylglycylglycine backbone critically influences physicochemical and biochemical behavior. Key analogs include:
Table 1: Structural Comparison
*Hypothetical calculation based on analogous structures.
- Isocyanoacetyl group: Likely enhances electrophilicity and reactivity in click chemistry or metal coordination compared to acetyl or chloro groups.
- Chloroacetyl group : Introduces halogen-based reactivity, enabling nucleophilic substitutions .
- Benzoylthioacetyl group : Imparts hydrophobicity and radiopharmaceutical utility, as seen in Technetium-99m complexes .
Physicochemical Properties
Thermal Stability
Glycylglycylglycine and its derivatives exhibit distinct thermal behaviors. Under oxidative conditions, glycylglycylglycine shows complex decomposition pathways, while acylated variants (e.g., N-acetyl or chloroacetyl) may exhibit altered stability due to electron-withdrawing substituents .
Adsorption on MOFs Glycylglycylglycine demonstrated pH-dependent adsorption on Zr(IV)-MOFs, with higher adsorption at pH 3.4 than 7.4. Substituents like isocyano or chloroacetyl could enhance hydrophobicity or electrostatic interactions, though direct data are lacking .
Biochemical Interactions
Enzyme Specificity Glycylglycylglycine and its N-substituted derivatives (e.g., acetylglycylglycine) are inactive as substrates for Glycine N-acylase, which is specific to free glycine.
Fragmentation Mechanisms In mass spectrometry, glycylglycylglycine undergoes distinct fragmentation patterns dominated by cleavage at peptide bonds. Substituents like isocyanoacetyl may alter fragmentation pathways due to increased bond polarity .
Table 2: Comparative Properties
Key Findings and Limitations
- Reactivity: The isocyano group in this compound likely confers unique reactivity, though direct evidence is absent.
- Data Gaps: Thermal stability, adsorption, and enzymatic data for this compound require experimental validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
